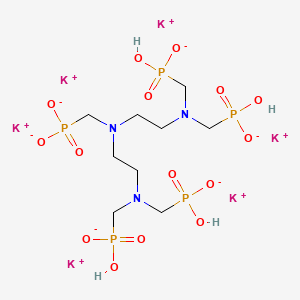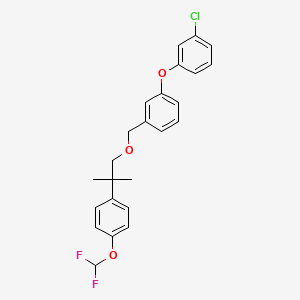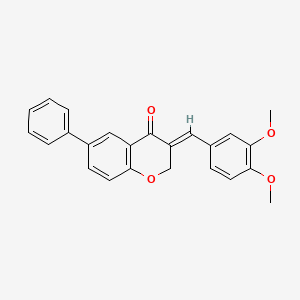
3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-methoxy-
- 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-iodo-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
122322-19-4 |
|---|---|
Fórmula molecular |
C16H10Cl2IN3O2 |
Peso molecular |
474.1 g/mol |
Nombre IUPAC |
4-chloro-2-(4-chlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H10Cl2IN3O2/c17-11-2-4-12(5-3-11)22-16(23)15(18)13(8-21-22)24-9-10-1-6-14(19)20-7-10/h1-8H,9H2 |
Clave InChI |
KNFYJKSYDYUGTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
